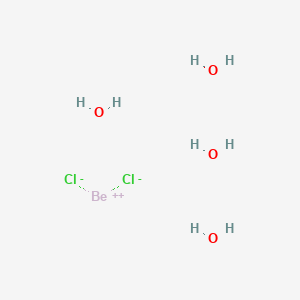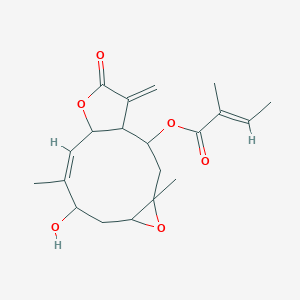
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione, also known as FPTT, is a novel compound synthesized in recent years. It belongs to the class of triazinanes and has been found to have potential applications in scientific research.
作用機序
The mechanism of action of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with various cellular targets. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. This compound has also been found to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments, including its low solubility in water and limited bioavailability.
将来の方向性
There are several future directions for the study of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. Additionally, the synthesis of this compound analogs with improved bioavailability and pharmacokinetic properties could lead to the development of more potent and effective drugs.
合成法
The synthesis of 1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction between 2-furylmethylamine, 1-phenylethylamine, and thiourea in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, resulting in the formation of this compound.
科学的研究の応用
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi.
特性
分子式 |
C16H19N3OS |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H19N3OS/c1-13(14-6-3-2-4-7-14)19-11-17-16(21)18(12-19)10-15-8-5-9-20-15/h2-9,13H,10-12H2,1H3,(H,17,21) |
InChIキー |
RFQWTEUKIGINMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
正規SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)


![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

